Cas no 921812-27-3 (2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide)

2-(2,4-ジクロロフェノキシ)-N-(3,3,5-トリメチル-4-オキソ-2,3,4,5-テトラヒドロ-1,5-ベンゾオキサゼピン-7-イル)アセトアミドは、複雑な分子構造を持つ有機化合物です。この化合物は、ベンゾオキサゼピン骨格とフェノキシアセトアミド基を有し、高い生物活性が期待されます。特に、農薬や医薬品分野での応用が注目されており、標的タンパク質との特異的相互作用による選択性の高さが特徴です。分子内のクロロ置換基とオキサゼピン環は、安定性と脂溶性の向上に寄与し、生体膜透過性の最適化が可能です。また、立体障害を考慮した設計により、代謝耐性も強化されています。

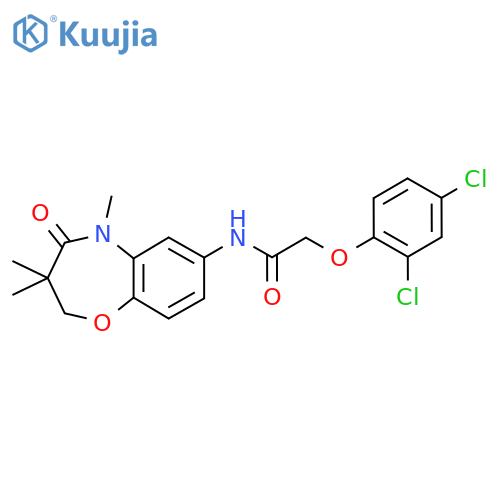

921812-27-3 structure

商品名:2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

- F2262-0091

- 921812-27-3

- 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide

- 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

- AKOS024633156

-

- インチ: 1S/C20H20Cl2N2O4/c1-20(2)11-28-17-7-5-13(9-15(17)24(3)19(20)26)23-18(25)10-27-16-6-4-12(21)8-14(16)22/h4-9H,10-11H2,1-3H3,(H,23,25)

- InChIKey: ZLAGAGFQUPWOHA-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1OCC(NC1C=CC2=C(C=1)N(C)C(C(C)(C)CO2)=O)=O)Cl

計算された属性

- せいみつぶんしりょう: 422.0800125g/mol

- どういたいしつりょう: 422.0800125g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 589

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 67.9Ų

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2262-0091-5mg |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide |

921812-27-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2262-0091-20mg |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide |

921812-27-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2262-0091-100mg |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide |

921812-27-3 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2262-0091-5μmol |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide |

921812-27-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2262-0091-10mg |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide |

921812-27-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2262-0091-25mg |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide |

921812-27-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2262-0091-20μmol |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide |

921812-27-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2262-0091-1mg |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide |

921812-27-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2262-0091-10μmol |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide |

921812-27-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2262-0091-50mg |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide |

921812-27-3 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

921812-27-3 (2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量